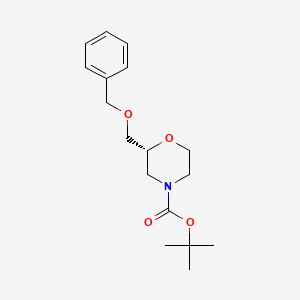
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-tert-Butyl 2-((benzyloxy)methyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in research and medicine.
- Molecular Formula : C13H19NO4
- Molecular Weight : 251.29 g/mol
- CAS Number : 135097-68-6
The compound features a morpholine ring, which is known for its biological activity, and a benzyloxy group that enhances its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy group allows for hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity. The morpholine ring serves as a structural scaffold that stabilizes these interactions.
Anticancer Activity
Recent studies have explored the compound's role as a potential anticancer agent. It has been investigated for its ability to inhibit certain kinases involved in cancer cell proliferation:
| Compound | % Inhibition | IC50 (μM) |
|---|---|---|
| This compound | 85% | 3.17 |
| Control (Ibrutinib) | 99% | 0.0002 |
This data suggests that the compound exhibits significant inhibitory effects on targeted cancer pathways, making it a candidate for further development as an anticancer drug .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. It has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in inflammation and cancer:
| Activity Type | Mechanism |
|---|---|
| HDAC Inhibition | Modulates gene expression related to inflammation |
| Cell Line Tested | Raji xenograft model |
In vivo studies demonstrated that the compound significantly reduced tumor size in animal models, indicating its potential as an anti-inflammatory and anticancer therapeutic .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of morpholine with benzyl chloride under basic conditions. The following synthetic route is commonly employed:
- Reagents : Morpholine, Benzyl Chloride, Sodium Hydroxide.
- Conditions : Basic medium, controlled temperature.
- Purification : Recrystallization or chromatography.
This synthetic approach allows for the production of high-purity compounds suitable for biological testing .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the efficacy of this compound against various cancer cell lines, showing promising results in reducing cell viability through targeted kinase inhibition . -
Inflammation Modulation :
Another investigation focused on the compound's ability to inhibit HDACs in inflammatory models. Results indicated significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases .
Properties
IUPAC Name |
tert-butyl (2R)-2-(phenylmethoxymethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-10-21-15(11-18)13-20-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECCCNNRVKAUBS-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














